![molecular formula C23H21N3O2 B2716872 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-01-1](/img/structure/B2716872.png)
2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains benzyl and benzyloxy groups, which are commonly found in organic chemistry and often contribute to the reactivity and properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the attached benzyl and benzyloxy groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the benzyl and benzyloxy groups. The triazole ring is known to participate in various chemical reactions, and the benzyl and benzyloxy groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its polarity and solubility, while the benzyl and benzyloxy groups could influence its reactivity .Scientific Research Applications
- Antifungal Agents : Researchers have investigated the antifungal activity of this compound due to its triazole ring, which is a common motif in antifungal drugs. It could potentially serve as a lead compound for developing new antifungal medications .
- Anticancer Potential : The benzyl and phenyl groups in the structure suggest potential anticancer properties. Scientists have explored its cytotoxic effects against cancer cell lines, aiming to develop novel chemotherapeutic agents .
- Polymer Synthesis : The benzyl and phenyl moieties make it suitable for polymerization reactions. Researchers have used it as a monomer to create functional polymers with tailored properties, such as solubility, thermal stability, and mechanical strength .
- Protecting Group : The benzyl group can serve as a protecting group during organic synthesis. It shields specific functional groups, allowing selective reactions at other sites. Chemists have employed this compound as a benzyl-protected intermediate in various synthetic pathways .
- Photostability Studies : Investigating the photophysical properties of this compound can provide insights into its stability under light exposure. Researchers have explored its behavior in different solvents and under UV irradiation .
- Ligand Design : The triazole ring can act as a coordinating ligand in metal complexes. Scientists have used this compound to synthesize transition metal complexes with potential applications in catalysis, sensing, and materials science .
- Enzyme Inhibitors : The benzyl and phenyl groups may interact with enzyme active sites. Researchers have explored its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme dysregulation plays a role .
Medicinal Chemistry and Drug Development
Materials Science and Polymer Chemistry
Organic Synthesis and Chemical Reactions
Photochemistry and Photophysics
Coordination Chemistry and Metal Complexes
Biological Studies and Enzyme Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its properties and potential applications. For example, given the known biological activity of many 1,2,4-triazole derivatives, it could be interesting to investigate whether this compound has any biological activity .
properties
IUPAC Name |
2-benzyl-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-18-24-25(16-19-8-4-2-5-9-19)23(27)26(18)21-12-14-22(15-13-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHANDFGHQQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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